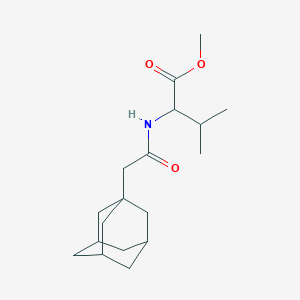

N-(1-金刚烷基乙酰)缬氨酸甲酯

描述

Methyl N-(1-adamantylacetyl)valinate is a useful research compound. Its molecular formula is C18H29NO3 and its molecular weight is 307.4 g/mol. The purity is usually 95%.

The exact mass of the compound methyl N-(1-adamantylacetyl)valinate is 307.21474379 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality methyl N-(1-adamantylacetyl)valinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N-(1-adamantylacetyl)valinate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药理学增强和抗病毒活性金刚烷衍生物因其药理特性而受到研究,包括在增强胰腺胰岛形态和功能中的作用。涉及金刚烷结构的联合治疗已显示出协同作用,可改善胰腺胰岛 β 细胞面积,表明在糖尿病管理中具有潜在应用 (程等人,2008)。此外,金刚烷以其抗病毒活性而著称,特别是对甲型流感病毒,表明它们可用于开发抗病毒候选药物 (马等人,2016)。

有机合成和化学功能化研究表明金刚烷衍生物在有机合成中很有用,特别是在 C-H 官能化中。诸如金刚烷骨架的钯催化亚甲基 C(sp3)–H 芳基化 (劳等人,2015) 和金刚烷胺衍生物的合成 (范等人,2016) 等技术突出了该化合物在创建药理活性分子中的作用。

生物催化氧化和环境适应性金刚烷衍生物的生物催化氧化已被探索,展示了该化合物在选择性氧化过程中的环境适应性和效率。利用定向基团导致生物催化反应中产物形成速率提高和选择性提高 (萨卡尔等人,2016)。

表观遗传重编程和去甲基化丙戊酸等金刚烷衍生物因其表观遗传重编程能力而受到研究,包括 DNA 的主动去甲基化。这为逆转 DNA 甲基化模式开辟了途径,可能影响一系列疾病的治疗策略 (德蒂奇等人,2003;米卢蒂诺维奇等人,2007)。

作用机制

Target of Action

The primary targets of “methyl N-(1-adamantylacetyl)valinate” are currently unknown

Mode of Action

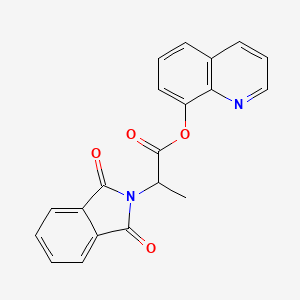

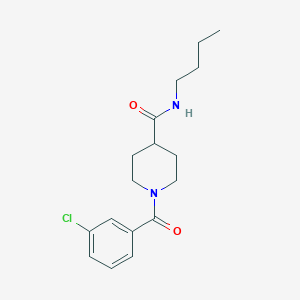

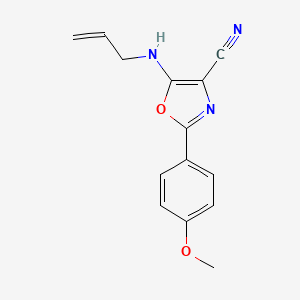

methyl ester), the amino acid side chain (valine vs tert-leucine), the core ring system (indole vs indazole), and the N-alkyl side chain (cyclohexyl methyl vs pentyl vs 5-fluoropentyl vs. 4-fluorobenzyl) showed distinct differences of metabolic dehalogenation, dehydrogenation, formation of dihydrodiols, hydrolysis, hydroxylation, and N-dealkylation .

Biochemical Pathways

It’s known that compounds containing a methyl tert-leucinate side chain generally showed the highest metabolic reaction abundances .

Pharmacokinetics

It’s known that most synthetic cannabinoid receptor agonists (scs) are highly lipophilic compounds and are extensively metabolized prior to renal excretion . Hence, for drug detection in urine samples, the major metabolites of new compounds have to be identified first .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “methyl N-(1-adamantylacetyl)valinate”. For instance, diet is the main source of methyl groups for methylation reactions . .

属性

IUPAC Name |

methyl 2-[[2-(1-adamantyl)acetyl]amino]-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-11(2)16(17(21)22-3)19-15(20)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h11-14,16H,4-10H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYGUFUCPBNAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)CC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4061662.png)

![N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide](/img/structure/B4061667.png)

![{3-(3-methoxybenzyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B4061672.png)

![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4061680.png)

![3,4-dimethoxy-N-[5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4061691.png)

![1-{1-ethyl-6-methyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B4061711.png)

![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide](/img/structure/B4061716.png)

![N-(2,3-dichlorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4061721.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4061737.png)

![3-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4061754.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4061757.png)